molecular formula C6H13F2O3P B14698407 Diethyl (2,2-difluoroethyl)phosphonate CAS No. 23466-17-3

Diethyl (2,2-difluoroethyl)phosphonate

Cat. No.: B14698407
CAS No.: 23466-17-3
M. Wt: 202.14 g/mol
InChI Key: WMXFVFUDKFMQRL-UHFFFAOYSA-N
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Description

Diethyl (2,2-difluoroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2,2-difluoroethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoroethyl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with difluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2,2-difluoroethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

    Oxidation Products: Phosphonic acids are typical products of oxidation reactions.

    Reduction Products: Phosphine derivatives are formed upon reduction.

Mechanism of Action

The mechanism by which diethyl (2,2-difluoroethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The difluoroethyl moiety can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: Diethyl (2,2-difluoroethyl)phosphonate is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable reagent in synthetic chemistry and a subject of interest in various research fields .

Properties

CAS No.

23466-17-3

Molecular Formula

C6H13F2O3P

Molecular Weight

202.14 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,1-difluoroethane

InChI

InChI=1S/C6H13F2O3P/c1-3-10-12(9,11-4-2)5-6(7)8/h6H,3-5H2,1-2H3

InChI Key

WMXFVFUDKFMQRL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(F)F)OCC

Origin of Product

United States

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